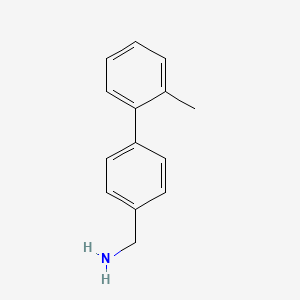

2'-Methylbiphenyl-4-methylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

[4-(2-methylphenyl)phenyl]methanamine |

InChI |

InChI=1S/C14H15N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,10,15H2,1H3 |

InChI Key |

JXWIVYXYPMEIQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)CN |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Methylbiphenyl 4 Methylamine

Elucidation of Reaction Mechanisms in C-C and C-N Bond Formations

The synthesis of 2'-Methylbiphenyl-4-methylamine inherently involves the formation of a key C-C bond to construct the biphenyl (B1667301) backbone and a crucial C-N bond to introduce the amine functionality. The most probable synthetic strategies rely on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for the C-C bond and the Buchwald-Hartwig amination for the C-N bond. wikipedia.orgyoutube.com

Suzuki-Miyaura Coupling for Biphenyl Core Synthesis:

The formation of the 2'-methylbiphenyl scaffold likely proceeds via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the 2'-methylbiphenyl moiety, this could involve the coupling of a 2-methylphenylboronic acid with a 4-halo-nitrobenzene, followed by reduction of the nitro group. The catalytic cycle for this transformation is generally understood to proceed through three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-bromonitrobenzene), inserting the palladium into the carbon-halogen bond to form a Pd(II) species. youtube.com

Transmetalation: The organic group from the organoboron reagent (e.g., 2-methylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is often the rate-determining step and is facilitated by a base. pku.edu.cnnih.gov

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.compku.edu.cn

Buchwald-Hartwig Amination for C-N Bond Formation:

The introduction of the methylamine (B109427) group at the 4-position of the biphenyl ring is likely achieved through a Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org Assuming the biphenyl core is pre-formed as 4-bromo-2'-methylbiphenyl, the reaction with methylamine would proceed via a catalytic cycle analogous to other palladium-catalyzed cross-couplings:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (4-bromo-2'-methylbiphenyl) to form a Pd(II) complex. libretexts.org

Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the palladium center, followed by deprotonation by the base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Studies of Biphenyl Amine Synthesis

The efficiency and outcome of the synthesis of biphenyl amines like this compound are governed by the kinetic and thermodynamic parameters of the underlying reactions.

Kinetic Analysis:

Kinetic studies of Suzuki-Miyaura and Buchwald-Hartwig reactions reveal that the rates are influenced by several factors, including the nature of the catalyst, ligands, substrates, and the base used. rsc.orgnih.govacs.org For the Suzuki-Miyaura coupling, the transmetalation step is often rate-limiting. nih.gov In the Buchwald-Hartwig amination, either the oxidative addition or the reductive elimination can be the rate-determining step, depending on the specific substrates and reaction conditions. nih.gov

Below is a representative table illustrating how reaction parameters can influence the observed rate constant for a generic Buchwald-Hartwig amination.

| Catalyst Ligand | Base | Temperature (°C) | k_obs (s⁻¹) |

| Tri-tert-butylphosphine | Sodium tert-butoxide | 80 | 1.5 x 10⁻³ |

| XPhos | Cesium carbonate | 100 | 2.8 x 10⁻³ |

| SPhos | Potassium phosphate (B84403) | 90 | 1.9 x 10⁻³ |

Thermodynamic Considerations:

The following table provides hypothetical thermodynamic data for the key bond-forming steps in the synthesis of a substituted biphenyl amine.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298 K (kcal/mol) |

| Suzuki Coupling | -25 | +10 | -28 |

| Buchwald-Hartwig Amination | -20 | +5 | -21.5 |

Intermediates and Transition States in Catalytic Cycles

The catalytic cycles for the synthesis of this compound involve a series of transient intermediates and high-energy transition states. While direct observation of these species is challenging, their existence is supported by mechanistic studies and computational chemistry. nih.govchinesechemsoc.org

Proposed Intermediates and Transition States:

In a palladium-catalyzed cross-coupling reaction, the key intermediates are the Pd(0) species, the oxidative addition product (an arylpalladium(II) halide), the transmetalation intermediate (in Suzuki coupling) or the palladium amido complex (in Buchwald-Hartwig amination), and finally the product complex before reductive elimination.

The table below outlines the proposed intermediates and transition states for the Buchwald-Hartwig amination step.

| Step | Intermediate/Transition State | Description |

| 1 | Pd(0)L_n | Active catalyst |

| 2 | TS_OA | Transition state for oxidative addition |

| 3 | Ar-Pd(II)-X(L_n) | Oxidative addition complex |

| 4 | [Ar-Pd(II)-(NH₂R)(L_n)]⁺X⁻ | Amine coordination complex |

| 5 | TS_deprotonation | Transition state for deprotonation |

| 6 | Ar-Pd(II)-NHR(L_n) | Palladium amido complex |

| 7 | TS_RE | Transition state for reductive elimination |

| 8 | [Product-Pd(0)L_n] | Product complex |

Influence of Substituent Effects on Reaction Pathways

The substituents on the aromatic rings of this compound, namely the 2'-methyl group and the 4-methylamine group, exert significant electronic and steric effects that can influence the reactivity and regioselectivity of subsequent reactions. rsc.orgrsc.org

Electronic Effects:

The methylamine group (-NHCH₃) at the 4-position is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The methyl group (-CH₃) at the 2'-position is also an activating, ortho-, para-directing group, though its effect is weaker than the amine.

Steric Effects:

The 2'-methyl group introduces significant steric hindrance around the biphenyl linkage. researchgate.net This steric bulk can influence the dihedral angle between the two phenyl rings and can hinder the approach of reagents to the adjacent positions. In catalytic reactions, the steric hindrance can affect the coordination of the substrate to the metal center and influence the rate of key steps like oxidative addition and reductive elimination. rsc.org

The following table summarizes the expected influence of the substituents on various reaction types.

| Reaction Type | Influence of 2'-Methyl Group (Steric) | Influence of 4-Methylamine Group (Electronic) |

| Electrophilic Aromatic Substitution | Hinders substitution at the 3'-position. | Strongly activates and directs to the 3- and 5-positions. |

| Further Cross-Coupling | May slow down reactions at the 2'-position. | Can coordinate to the metal catalyst, potentially inhibiting the reaction. |

| N-Functionalization | Minimal direct effect. | The nitrogen is a nucleophilic site for reactions like alkylation or acylation. |

Theoretical and Computational Studies of 2 Methylbiphenyl 4 Methylamine

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic properties and stable conformations of a molecule. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly employed to solve approximations of the Schrödinger equation for many-electron systems. nih.gov For a molecule such as 2'-Methylbiphenyl-4-methylamine, these calculations can elucidate its geometry, electronic distribution, and spectroscopic properties.

Once the geometry is optimized, a variety of electronic properties can be calculated. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for understanding chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. epstem.net

The Molecular Electrostatic Potential (MEP) surface is another key output, which maps the electrostatic potential onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the nitrogen atom of the amine group is expected to be a region of high negative potential.

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: These values are representative examples of what a DFT/B3LYP calculation would yield and are based on studies of similar molecules.)

| Property | Predicted Value | Significance |

| Dihedral Angle (C-C-C-C) | ~45 - 55° | Defines the twist between the two phenyl rings. |

| HOMO Energy | -5.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | ~1.5 D | Measures the overall polarity of the molecule. nist.gov |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov For a flexible molecule like this compound, MD is essential for exploring its accessible conformations in different environments (e.g., in a solvent).

The key flexibility in this compound arises from the rotation around the single bond connecting the two phenyl rings and the rotation of the methyl and methylamine (B109427) groups. MD simulations can map the potential energy surface associated with the inter-ring dihedral angle, revealing the energy barriers to rotation and the most populated conformational states. Enhanced sampling techniques, such as replica-exchange molecular dynamics, can be employed to overcome energy barriers and ensure a thorough exploration of the conformational space. nih.govnih.gov

Analysis of the MD trajectory would provide information on:

Dihedral Angle Distributions: The probability of finding the molecule with a specific twist angle between the phenyl rings.

Radius of Gyration: A measure of the molecule's compactness over time.

Solvent Interactions: How solvent molecules (e.g., water) arrange around the amine group and aromatic rings, and the dynamics of hydrogen bonding.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C1'-C2'-C1-C2 | Defines the primary twist between the two aromatic rings. |

| τ2 | C3-C4-N-H | Defines the orientation of the amine group relative to its phenyl ring. |

| τ3 | C1'-C2'-C(methyl)-H | Defines the orientation of the methyl group on the second ring. |

Computational Modeling of Reactivity and Selectivity

Computational modeling can predict the reactivity of this compound and the selectivity of its potential reactions. By analyzing the electronic structure calculated via quantum methods, one can predict the most likely sites for chemical attack.

Frontier Molecular Orbital (FMO) Theory: The locations of the HOMO and LUMO are strong indicators of reactivity. The HOMO is typically localized on the most electron-rich parts of the molecule, which are prone to attack by electrophiles. For this compound, the HOMO is expected to have significant density on the amine-substituted ring and the nitrogen atom. The LUMO is localized on electron-deficient areas, indicating sites for nucleophilic attack.

MEP Analysis: As mentioned, the MEP map provides a visual guide to reactive sites. The negative potential around the nitrogen atom suggests it is a primary site for protonation and alkylation reactions.

Reaction Pathway Modeling: Computational methods can be used to model the entire potential energy surface of a reaction. nih.gov This involves locating the structures of transition states and intermediates, allowing for the calculation of activation energies. For example, one could model the N-acylation of the amine group or the electrophilic aromatic substitution on one of the phenyl rings. Comparing the activation energies for substitution at different positions would predict the regioselectivity of the reaction.

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Bromination (Note: These values are illustrative, designed to show how computational modeling predicts selectivity.)

| Reaction | Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Bromination | C3 (ortho to -NHCH3) | 15.2 | Favorable |

| Bromination | C5 (ortho to -NHCH3) | 15.5 | Favorable |

| Bromination | C3' (ortho to -CH3) | 18.1 | Less Favorable |

In Silico Approaches to Catalyst and Ligand Design for Biaryl Amines

The synthesis of biaryl amines often relies on transition-metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions. researchgate.netnih.govmdpi.com In silico (computational) approaches are increasingly used to accelerate the discovery and optimization of catalysts for these transformations. acs.org

The process involves several key steps:

Library Generation: A virtual library of potential ligands for the metal catalyst is created. For biaryl amine synthesis, these are often phosphine-based or N-heterocyclic carbene (NHC) ligands. researchgate.net

Descriptor Calculation: For each catalyst-ligand combination, a set of numerical descriptors is calculated. These can be steric (e.g., cone angle) or electronic (e.g., charge on the metal center) parameters derived from quantum chemical calculations.

High-Throughput Screening: The performance of each virtual catalyst is predicted using a model that correlates the descriptors with a figure of merit, such as reaction yield or enantioselectivity. mdpi.com This avoids the need to synthesize and test every candidate experimentally.

Mechanistic Studies: For the most promising candidates identified through screening, detailed quantum chemical calculations can be performed to elucidate the full catalytic cycle. This helps to understand why certain ligands are more effective and can guide further rational design.

For the synthesis of a molecule like this compound, in silico methods could be used to design a palladium catalyst with a specific phosphine (B1218219) ligand that promotes high efficiency and selectivity in the C-N coupling step.

Derivatization and Advanced Functionalization of 2 Methylbiphenyl 4 Methylamine

Modifications of the Primary Amine Moiety

The primary amine group in 2'-Methylbiphenyl-4-methylamine is a key site for a variety of chemical transformations, including N-acylation, N-alkylation, and reductive amination. These reactions allow for the introduction of a wide array of functional groups, significantly altering the molecule's properties.

N-Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. This transformation is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds and the nature of the acyl group can be varied to introduce different functionalities. For instance, reaction with acetyl chloride would yield N-(2'-methyl-[1,1'-biphenyl]-4-yl)acetamide, while reaction with benzoyl chloride would produce the corresponding benzamide (B126) derivative.

| Acylating Agent | Product |

| Acetyl chloride | N-(2'-methyl-[1,1'-biphenyl]-4-yl)acetamide |

| Benzoyl chloride | N-(2'-methyl-[1,1'-biphenyl]-4-yl)benzamide |

| Acetic anhydride | N-(2'-methyl-[1,1'-biphenyl]-4-yl)acetamide |

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through various methods. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, mono-alkylation can be favored.

A more controlled method for N-alkylation is reductive amination . This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of the carbonyl compound determines the nature of the alkyl group introduced. For example, reaction with formaldehyde (B43269) followed by reduction would yield the N-methyl derivative, while reaction with acetaldehyde (B116499) would introduce an N-ethyl group.

| Carbonyl Compound | Product (after reduction) |

| Formaldehyde | N-methyl-2'-methyl-[1,1'-biphenyl]-4-amine |

| Acetaldehyde | N-ethyl-2'-methyl-[1,1'-biphenyl]-4-amine |

| Acetone | N-isopropyl-2'-methyl-[1,1'-biphenyl]-4-amine |

Functionalization of the Biphenyl (B1667301) Core at Unsubstituted Positions

The biphenyl core of this compound possesses several unsubstituted positions that are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino group (-NH₂) and the methyl group (-CH₃).

The amino group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group and is also an ortho-, para-director. In this compound, the amino group is at the 4-position of one phenyl ring, and the methyl group is at the 2'-position of the other phenyl ring.

Electrophilic attack on the amine-bearing ring will be strongly directed to the positions ortho to the amino group (positions 3 and 5), as the para position is blocked. The methyl-bearing ring is less activated. Therefore, electrophilic substitution is expected to occur predominantly on the amine-substituted ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst. For example, bromination with Br₂ in the presence of a catalyst like FeBr₃ would be expected to yield 3-bromo-2'-methyl-[1,1'-biphenyl]-4-amine and/or 3,5-dibromo-2'-methyl-[1,1'-biphenyl]-4-amine.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. This reaction would likely yield 3-nitro-2'-methyl-[1,1'-biphenyl]-4-amine.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can be achieved by treatment with fuming sulfuric acid. This would be expected to produce 2'-methyl-4-amino-[1,1'-biphenyl]-3-sulfonic acid.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 3-Bromo-2'-methyl-[1,1'-biphenyl]-4-amine |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2'-methyl-[1,1'-biphenyl]-4-amine |

| Sulfonation | SO₃ (fuming H₂SO₄) | 2'-Methyl-4-amino-[1,1'-biphenyl]-3-sulfonic acid |

Synthesis of Polyfunctionalized this compound Derivatives

The synthesis of polyfunctionalized derivatives of this compound requires a strategic combination of the reactions described above, often necessitating the use of protecting groups to achieve the desired chemoselectivity. For instance, to introduce a substituent on the methyl-bearing ring without affecting the more activated amine-bearing ring, the amino group can be temporarily protected.

A hypothetical synthetic route to a polyfunctionalized derivative could involve the following steps:

Protection of the amine: The primary amine of this compound is protected, for example, as an N-acetyl derivative by reacting it with acetic anhydride. This deactivates the amine-bearing ring towards further electrophilic substitution.

Functionalization of the methyl-bearing ring: The N-acetylated intermediate can then undergo electrophilic substitution. For example, nitration would introduce a nitro group onto the methyl-bearing ring. The directing effect of the methyl group would favor substitution at the ortho and para positions relative to it.

Further modification of the amine-bearing ring: The acetyl protecting group can be removed by hydrolysis to regenerate the primary amine. This amine can then be subjected to further modifications as described in section 5.1.

Modification of the newly introduced functional group: The nitro group introduced in step 2 can be reduced to an amino group, which can then be further derivatized.

This strategic approach allows for the sequential and controlled introduction of multiple functional groups at specific positions on the this compound scaffold, leading to a wide range of complex derivatives.

Application of Protecting Group Chemistry in Complex Synthesis

In the multi-step synthesis of complex molecules derived from this compound, protecting group chemistry is indispensable for achieving high yields and selectivities. masterorganicchemistry.com A protecting group is a temporary modification of a functional group that masks its reactivity, allowing for chemical transformations to be performed selectively at other sites of the molecule.

For the primary amine of this compound, several protecting groups are commonly employed:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid).

Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by bases such as piperidine.

The choice of protecting group depends on the specific reaction conditions planned for the subsequent synthetic steps. The concept of orthogonal protection is particularly powerful in complex syntheses. researchgate.net This strategy involves the use of multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. For example, one could protect the primary amine of this compound with a Boc group and a hydroxyl group introduced elsewhere on the biphenyl core with a silyl-based protecting group. The silyl (B83357) group could be removed with fluoride (B91410) ions without affecting the Boc group, and the Boc group could be subsequently removed with acid, allowing for the selective manipulation of each functional group.

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) |

Applications of 2 Methylbiphenyl 4 Methylamine As a Strategic Chemical Building Block

Utilization in the Synthesis of Complex Organic Intermediates

The biphenyl (B1667301) scaffold is a core structure in numerous high-value compounds, particularly in the pharmaceutical industry. 2'-Methylbiphenyl-4-methylamine serves as a key starting material or intermediate for creating more elaborate molecular frameworks. The amine group provides a reactive handle for a multitude of chemical transformations, such as acylation, alkylation, and diazotization, enabling the introduction of diverse functional groups and the extension of the molecular structure.

A significant application of related biphenyl intermediates is in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs. For instance, the intermediate 2-cyano-4'-methylbiphenyl (B41195) is crucial for producing these pharmaceuticals. asianpubs.orggoogle.com This intermediate is typically synthesized via cross-coupling reactions, such as the Suzuki or Negishi couplings, or through methods catalyzed by manganese or nickel compounds. asianpubs.orggoogle.com Similarly, intermediates like methyl 4'-methylbiphenyl-2-carboxylate and its brominated derivative, 4'-bromomethylbiphenyl-2-carboxylate, are pivotal in the synthesis of drugs like Telmisartan. google.comchemicalbook.comchemicalbook.com

The synthesis of these complex intermediates often involves multi-step processes where precise control over reaction conditions is essential to achieve high yields and selectivity. asianpubs.org The use of this compound can offer alternative or more efficient synthetic routes to these and other complex targets by providing a pre-formed, functionalized biphenyl core.

Table 1: Key Biphenyl Intermediates in Pharmaceutical Synthesis

| Intermediate | Precursor Compounds | Catalysts/Reagents | Application | Citations |

|---|---|---|---|---|

| 2-Cyano-4'-methylbiphenyl | o-Chlorobenzonitrile, p-Tolylmagnesium Chloride | MnCl₂, Ni(PPh₃)₂Cl₂ | Synthesis of antihypertensive drugs (ARBs) | asianpubs.org, google.com |

| Methyl 4'-Methylbiphenyl-2-carboxylate | N/A (Starting material for derivatization) | N-Bromosuccinimide (NBS), AIBN | Intermediate for Telmisartan synthesis | chemicalbook.com, chemicalbook.com |

| 4'-Bromomethylbiphenyl-2-carboxylate | Methyl 4'-methylbiphenyl-2-carboxylate | Bromine, Hydrogen Peroxide | Key intermediate for Telmisartan | google.com, chemicalbook.com |

Development of Novel Ligands and Organocatalysts

The structural characteristics of this compound make it an excellent candidate for the development of novel ligands and organocatalysts. The nitrogen atom of the primary amine can act as a Lewis base, coordinating to transition metals to form catalytic complexes. The biphenyl backbone provides a rigid and sterically defined environment around the metal center, which is crucial for influencing the selectivity (e.g., enantioselectivity or regioselectivity) of a catalytic reaction.

Biphenyl-based phosphine (B1218219) ligands, known as biaryl phosphines, are well-established in cross-coupling catalysis due to their steric bulk and electron-donating properties. While not a phosphine, the amine functionality of this compound can be incorporated into chelating ligands (e.g., P,N-ligands) by introducing a phosphine group elsewhere on the scaffold. Such ligands are highly sought after for their ability to stabilize catalytic species and promote challenging chemical transformations.

Furthermore, the amine group itself can function as an organocatalyst. Primary amines can react with carbonyl compounds to form transient enamines or iminium ions, which are key reactive intermediates in a wide range of organocatalytic reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. orgsyn.org The biphenyl structure provides a robust and tunable framework to control the steric and electronic properties of the catalytic site, potentially leading to catalysts with high efficiency and stereocontrol.

Role in the Creation of Advanced Materials

The unique combination of a rigid aromatic core and a reactive functional group makes this compound a promising monomer for the synthesis of advanced materials. mdpi.com The biphenyl unit is known to impart desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics to polymers.

Monomers for High-Performance Polymers: The primary amine group can readily participate in polymerization reactions. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. These classes of polymers are known for their excellent thermal resistance and dielectric properties, making them suitable for applications in the aerospace and electronics industries.

Components for Optoelectronic Materials: Organic materials are increasingly used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The biphenyl structure can serve as a chromophore or be part of a larger conjugated system. By chemically modifying this compound, its electronic properties, such as its energy levels (HOMO/LUMO) and absorption/emission spectra, can be precisely tuned. mdpi.com This tunability is essential for designing materials with specific functions in electronic and photonic devices. mdpi.com

Liquid Crystals: The rigid, rod-like shape of the biphenyl core is a common structural motif in liquid crystals. The presence of the methyl and amine substituents allows for the tuning of the molecule's aspect ratio and polarity, which are critical parameters for controlling the mesophase behavior and physical properties of liquid crystalline materials.

Design of Scaffolds for Chemical Probes and Molecular Tools

In medicinal chemistry and chemical biology, a molecular scaffold is defined as the core structure of a molecule to which various functional groups can be attached. mdpi.comnih.govnih.gov this compound is an ideal candidate for such a scaffold due to its defined architecture and orthogonal functionalization points.

The concept of a scaffold allows for the systematic development of new molecules with specific biological activities or functions. mdpi.com The rigid biphenyl framework ensures that the attached functional groups are held in a specific spatial orientation, which is often critical for interaction with biological targets like proteins or nucleic acids. The amine group serves as a convenient attachment point for various moieties, including:

Fluorophores: For creating fluorescent probes to visualize biological processes.

Affinity Labels: For identifying the binding partners of a molecule within a complex biological sample.

Pharmacophores: To explore structure-activity relationships (SAR) in drug discovery.

Solubilizing Groups: To improve the aqueous solubility of a probe or drug candidate.

The ability to build upon the this compound scaffold allows for the creation of multifunctional molecules, where different components of the final construct are responsible for targeting, reporting, and therapeutic action. mdpi.com This modular approach accelerates the development of sophisticated molecular tools for research and diagnostics.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, 2D NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the precise atomic arrangement of a molecule. While specific, publicly available high-resolution spectra for 2'-Methylbiphenyl-4-methylamine are not extensively documented, its structural features allow for the prediction of expected spectral data based on well-established principles and data from analogous compounds. wiley-vch.dersc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The aromatic region (typically δ 6.5-8.0 ppm) would display a complex series of multiplets due to the protons on the two phenyl rings. The methyl group attached to one of the biphenyl (B1667301) rings would likely appear as a singlet around δ 2.2-2.5 ppm. The methyl group on the amine nitrogen would also be a singlet, while the amine (N-H) proton would present as a broad singlet, the chemical shift of which can be variable. In ultra-pure, anhydrous solvents, splitting between the amine proton and adjacent methyl protons might be observed. docbrown.info

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. Based on the structure, 13 unique carbon signals would be expected in a decoupled spectrum, unless there is accidental signal overlap. The signals for the aromatic carbons would appear in the δ 110-150 ppm range, while the methyl carbon signals would be found in the upfield region (δ 15-25 ppm). wiley-vch.despectrabase.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignment. COSY spectra establish ¹H-¹H coupling relationships, helping to trace the connectivity of protons within each aromatic ring. HSQC spectra correlate directly bonded ¹H and ¹³C nuclei, definitively assigning proton signals to their corresponding carbon atoms. nih.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion. For C₁₃H₁₃N, the expected exact mass is 183.1048, which HRMS can measure with high precision, thus confirming the elemental composition. nih.gov

Fragmentation Pattern: In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 183. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z 168, and potential cleavage of the bond between the two phenyl rings. The fragmentation of related aromatic amines provides a basis for these predictions. nist.gov

| Technique | Expected Observations for this compound |

| ¹H NMR | Complex multiplets in the aromatic region (δ 6.5-8.0 ppm); singlets for the C-CH₃ and N-CH₃ groups; a broad singlet for the N-H proton. |

| ¹³C NMR | ~13 distinct signals, with aromatic carbons in the δ 110-150 ppm range and methyl carbons in the δ 15-25 ppm range. |

| HRMS | Molecular ion peak [M]⁺ with an exact mass measurement confirming the formula C₁₃H₁₃N (Expected m/z ≈ 183.1048). |

| MS Fragmentation | Key fragments may include [M-CH₃]⁺ (m/z 168) and ions corresponding to the individual substituted phenyl rings. |

Chromatographic Separations and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile or thermally sensitive compounds.

Methodology: For an amine like this compound, a reversed-phase HPLC method is typically employed. This would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The use of a buffer or an acidic additive (e.g., trifluoroacetic acid) is often necessary to protonate the amine, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols on the column packing. nih.gov Detection is commonly achieved using a UV detector, set to a wavelength where the biphenyl chromophore absorbs strongly.

Derivatization: For enhanced sensitivity, especially at trace levels, pre-column or post-column derivatization can be used. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amine to produce highly fluorescent derivatives, allowing for detection by a fluorescence detector (FLD). thermofisher.com

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.

Methodology: The analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing on standard columns. labrulez.com To overcome this, specialized base-deactivated columns or columns with a polar stationary phase (e.g., wax-type columns) are used. bre.com The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium or hydrogen) through the column. A Flame Ionization Detector (FID) is a common choice for quantitation, while a Mass Spectrometer (GC-MS) can be used for both identification and purity assessment. nih.gov The use of short analytical columns can also reduce the on-column residence time and minimize thermal degradation of labile compounds. nih.gov

| Technique | Typical Conditions for Amine Analysis | Purpose |

| HPLC | Column: Reversed-phase C18. Mobile Phase: Acetonitrile/Water or Methanol/Water with buffer or acid modifier. Detector: UV or Fluorescence (FLD). nih.gov | Purity assessment, separation from non-volatile impurities. |

| GC | Column: Base-deactivated or wax-type capillary column. Carrier Gas: Helium or Hydrogen. Detector: Flame Ionization (FID) or Mass Spectrometry (MS). researchgate.net | Purity assessment, analysis of volatile impurities. |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. While no public crystal structure for this specific compound appears to be available, the technique itself is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. researchgate.net

The analysis would involve growing a high-quality single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing:

Unambiguous Connectivity: Confirmation of the atomic connections.

Molecular Conformation: The precise dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems.

Bond Parameters: Accurate measurements of all bond lengths and angles.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonds involving the amine group and van der Waals forces, which govern the material's bulk properties.

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis provides a fundamental check of a compound's empirical formula. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretical values calculated from the molecular formula (C₁₃H₁₃N). Agreement within a narrow margin (typically ±0.4%) is considered evidence of high purity.

| Element | Molecular Formula | Theoretical Percentage (%) |

| Carbon (C) | C₁₃H₁₃N | 85.21 |

| Hydrogen (H) | C₁₃H₁₃N | 7.15 |

| Nitrogen (N) | C₁₃H₁₃N | 7.64 |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the compound. The analysis involves heating a sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and continuously monitoring its weight. researchgate.net The resulting TGA curve plots weight loss versus temperature. For this compound, the curve would be expected to show a flat baseline at lower temperatures, indicating stability. At a higher temperature, a distinct drop in weight would occur, corresponding to the decomposition or volatilization of the compound. researchgate.netmdpi.com This decomposition temperature provides a key measure of its thermal stability.

Future Research Trajectories and Innovations in 2 Methylbiphenyl 4 Methylamine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's growing emphasis on environmental responsibility is steering the synthesis of biaryl amines towards more sustainable practices. Future research will focus on minimizing waste, reducing energy consumption, and eliminating the use of hazardous materials. A key area of development is the move away from traditional cross-coupling reactions that often rely on stoichiometric amounts of metallic reagents and toxic solvents.

Electrosynthesis has emerged as a powerful green alternative for the formation of biaryl compounds. mdpi.com This method uses electricity to drive chemical reactions, replacing conventional oxidizing or reducing agents with electrons and thereby significantly reducing chemical waste. mdpi.com Research is focused on optimizing electrode materials and reaction conditions, such as using advanced materials like Boron-Doped Diamond (BDD) electrodes in fluorinated media, to enable efficient and selective coupling of aniline (B41778) derivatives. mdpi.com This approach avoids the need for pre-functionalized starting materials, enhancing atom economy. mdpi.com

Another avenue involves the development of recyclable catalysts and the use of benign solvents like water or bio-derived solvents. The goal is to create processes that are not only environmentally friendly but also economically viable for large-scale production. google.com

Table 1: Comparison of Synthetic Approaches for Biaryl Amines

| Feature | Traditional Synthesis (e.g., Suzuki, Buchwald-Hartwig) | Green Chemistry Approaches (e.g., Electrosynthesis) |

|---|---|---|

| Reagents | Often requires organometallic reagents, heavy metal catalysts (e.g., Palladium, Nickel), and strong bases. google.comasianpubs.org | Uses electrons as the primary reagent; may use a catalytic amount of a mediator. mdpi.com |

| Solvents | Typically relies on volatile organic compounds (VOCs) like Toluene or Tetrahydrofuran (THF). asianpubs.org | Aims to use water, ionic liquids, or other environmentally benign solvents. mdpi.com |

| Byproducts | Generates significant stoichiometric metallic and salt waste. | Produces minimal waste, with the main byproduct often being hydrogen or oxygen. mdpi.com |

| Atom Economy | Can be lower due to the need for pre-functionalized starting materials (halides, boronic acids). nih.gov | Higher, as it can enable direct C-H/N-H coupling, avoiding protecting groups and pre-activation steps. mdpi.com |

| Conditions | Often requires elevated temperatures and inert atmospheres. asianpubs.org | Can often be performed at ambient temperature and pressure. nih.gov |

Exploration of Novel Reactivity Patterns and Chemical Transformations

Beyond improving existing synthetic routes, a significant research frontier lies in discovering entirely new ways to construct and modify the 2'-Methylbiphenyl-4-methylamine scaffold. A major focus is on direct C–H activation, which offers a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalization of both aryl partners with halides or organometallic groups. nih.gov Developing robust catalytic systems that can selectively functionalize a specific C–H bond in the presence of other reactive groups is a key challenge being addressed. nih.gov Success in this area would allow for the rapid diversification of biaryl scaffolds, providing access to an expanded chemical space for drug discovery. nih.gov

Another innovative strategy involves the use of highly reactive aryne intermediates. rsc.org Modern methods using precursors that generate arynes under mild conditions are enabling inventive biaryl syntheses. rsc.org For instance, a cascade reaction involving an aryne intermediate can facilitate a transition metal-free synthesis of hindered 3-amino-2-aryl phenols, which are important motifs in pharmaceuticals. acs.org Exploring the reactivity of these intermediates with substituted anilines could unlock novel and efficient pathways to complex biaryl amine derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. nih.gov These technologies offer enhanced control over reaction parameters, improved safety profiles, and the potential for rapid optimization and production. For a compound like this compound, flow chemistry allows for precise temperature and pressure management, which is critical for highly exothermic or fast reactions.

Fully integrated, end-to-end automated synthesis platforms are poised to revolutionize molecular discovery. youtube.com Systems like SynFini™ leverage artificial intelligence to design and prioritize synthetic routes, employ robotics for high-throughput reaction screening at the microscale, and use miniaturized, continuous-flow modules for scaled-up production. youtube.com This automated process dramatically reduces the cycle time from a conceptual molecule to a physical sample, accelerating the pace of innovation. nih.govyoutube.com The integration of real-time analytical feedback ensures the generation of reproducible, high-fidelity digital synthesis protocols. youtube.com

Synergistic Computational-Experimental Research Paradigms

The combination of computational modeling and experimental validation has become an indispensable tool in modern chemical research. This synergistic approach allows for the rational design of experiments, saving time and resources. In the context of this compound, computational studies can be used to predict reactivity, elucidate reaction mechanisms, and design novel catalysts with enhanced selectivity. nih.govnih.gov

For example, when developing new inhibitors for a biological target, molecular docking simulations can estimate the binding affinity of various biaryl amine derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov Similarly, computational models can help understand the metabolic pathways in microorganisms, leading to new strategies for the biotechnological production of chemical precursors. nih.gov The experimental results from these targeted investigations are then used to refine the underlying computational models, creating a powerful feedback loop that accelerates discovery. nih.gov This integrated approach is crucial for tackling complex challenges, such as designing selective catalysts or understanding the origins of atroposelectivity in the synthesis of axially chiral biaryls. nih.gov

Development of Biaryl Amine Libraries for High-Throughput Screening in Chemical Discovery

The discovery of new drugs and materials increasingly relies on the synthesis and screening of large, diverse collections of molecules known as chemical libraries. thermofisher.comthermofisher.com The biaryl amine scaffold, due to its prevalence in bioactive molecules, is a privileged structure for inclusion in these libraries. nih.gov Future efforts will focus on creating vast libraries centered around cores like this compound to explore a wider chemical space.

DNA-Encoded Library (DEL) technology is a particularly powerful tool for this purpose. acs.org In DEL, each unique small molecule in a library is attached to a distinct DNA barcode. nih.gov This allows for the combinatorial synthesis and affinity-based screening of millions or even billions of compounds simultaneously against a protein target. acs.orgnih.gov The development of robust, DNA-compatible reactions for biaryl synthesis, such as the Suzuki coupling, is critical for incorporating these valuable scaffolds into DELs. acs.orgnih.gov

High-Throughput Screening (HTS) platforms, which can test tens of thousands of compounds per day, are essential for evaluating these libraries to identify "hits"—molecules that exhibit a desired activity. thermofisher.comribbitt.com By creating diverse biaryl amine libraries and leveraging HTS, researchers can rapidly identify starting points for the development of new therapeutics and functional materials. thermofisher.comthermofisher.com

Q & A

Q. What approaches validate computational predictions of the compound’s environmental persistence?

- Methodological Answer: Combine abiotic degradation studies (e.g., hydrolysis under varying pH) with biotic assays (e.g., microbial metabolism in soil simulants). Compare experimental half-lives with QSAR models trained on analogous amines (e.g., 4-methylaniline derivatives) .

Interdisciplinary Applications

Q. How can this compound be integrated into materials science research (e.g., OLEDs or polymers)?

Q. What methodologies assess the compound’s potential as a ligand in coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.